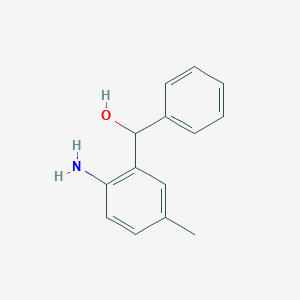

(2-Amino-5-methylphenyl)(phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGHBTFPMINONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386400 | |

| Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156261-32-4 | |

| Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2-Amino-5-methylphenyl)(phenyl)methanol

Abstract

The unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical science. For novel compounds like (2-Amino-5-methylphenyl)(phenyl)methanol, a comprehensive structural analysis is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, potential biological activity, and suitability for drug development. This guide provides an in-depth, methodology-driven exploration of the analytical workflow required to confirm the identity and structure of this aromatic amino alcohol. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each step is presented with the underlying scientific rationale, ensuring that the described workflow is a self-validating system for researchers and drug development professionals.

Introduction: The Imperative for Structural Certainty

This compound (C₁₄H₁₅NO) is a chiral aromatic amino alcohol.[1] Its structure, featuring a stereocenter and multiple reactive functional groups—a primary amine, a hydroxyl group, and two distinct aromatic rings—suggests a rich chemical landscape for further functionalization and a potential for diverse biological interactions. Such molecules are often key intermediates in the synthesis of pharmaceuticals, including benzodiazepine derivatives.[2] Before any advanced application can be considered, its molecular structure must be unequivocally confirmed. This guide details the logical and experimental progression from initial synthesis to absolute structural confirmation, emphasizing the synergy between different analytical techniques.

Synthesis and Purification: Establishing a Clean Baseline

The elucidation process begins with a pure sample. A common synthetic route to this class of compounds involves the reduction of the corresponding aminobenzophenone. The causality is straightforward: reducing the ketone to a secondary alcohol is a well-established transformation that introduces the desired hydroxyl group and the chiral center.

Plausible Synthetic Pathway: The synthesis commences with the reduction of 2-Amino-5-methylbenzophenone. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a suitable reagent for this transformation due to its selectivity for the ketone over other potential reducible groups in the molecule.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-Amino-5-methylbenzophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0-5 °C. This is critical to control the exothermic reaction and minimize side products.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. The organic layers contain the desired product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide the complete structural picture. True confidence is achieved by integrating orthogonal datasets that each interrogate a different aspect of the molecule's properties. The workflow presented below is designed to be systematic and self-corroborating.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise: The first question for any unknown is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition. Its accuracy allows us to distinguish between isobaric formulas, providing a critical check on the expected product.

Expected Data for C₁₄H₁₅NO:

-

Molecular Weight: 213.28 g/mol [1]

-

Exact Mass (Monoisotopic): 213.1154 Da

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The primary amine and, to a lesser extent, the alcohol are readily protonated to form the [M+H]⁺ ion.

-

Analysis: Analyze using a Time-of-Flight (TOF) mass analyzer for high mass accuracy.

-

Data Interpretation: The primary observation should be a peak at m/z 214.1227, corresponding to the protonated molecule [C₁₄H₁₅NO + H]⁺. The measured mass should be within 5 ppm of the calculated exact mass.

Trustworthiness: The fragmentation pattern in tandem MS (MS/MS) provides a structural fingerprint. Key expected fragments validate the connectivity. For instance, the loss of water (-18 Da) from the protonated parent ion is characteristic of an alcohol. Cleavage adjacent to the hydroxyl/phenyl-bearing carbon can yield fragments corresponding to the substituted aniline and benzyl portions of the molecule.

Infrared Spectroscopy: Functional Group Identification

Expertise: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present. For our target molecule, we are looking for definitive evidence of the N-H bonds of the primary amine and the O-H bond of the alcohol. The absence of a strong carbonyl (C=O) stretch around 1680 cm⁻¹ is a crucial piece of evidence that the reduction of the precursor ketone was successful.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for key absorption bands.

Table 1: Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 (Broad) | The broadness is due to intermolecular hydrogen bonding. Its presence is a primary indicator of the alcohol functional group.[3] |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 (Two sharp peaks) | Primary amines show two distinct N-H stretching bands, a key diagnostic feature.[4] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Confirms the presence of the phenyl and substituted phenyl rings. |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Corresponds to the methyl group and the benzylic C-H. |

| C=C (Aromatic) | Ring Stretching | 1600 & 1500 (approx.) | Characteristic absorptions for the aromatic rings. |

| C-O (Alcohol) | Stretching | 1250 - 1050 | Confirms the carbon-oxygen single bond of the secondary alcohol.[3] |

Trustworthiness: The self-validating aspect comes from observing all expected peaks and the absence of unexpected ones. For example, seeing the O-H and N-H stretches while confirming the disappearance of the C=O peak from the starting material provides high confidence in the success of the chemical transformation.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise C-H framework. It is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often advantageous as it can slow the exchange of O-H and N-H protons, allowing them to be observed more clearly and sometimes even show coupling.[3]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides one signal for each unique carbon atom.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz) The proton spectrum is the most information-rich. We predict signals for the aromatic protons, the benzylic proton, the methyl group, and the exchangeable amine and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.40 - 7.20 | Multiplet | 5H | Unsubstituted phenyl ring protons. |

| Aromatic-H (H6) | ~7.05 | Doublet | 1H | Ortho to the CH(OH) group. |

| Aromatic-H (H4) | ~6.70 | Doublet of Doublets | 1H | Ortho to both the amino and methyl groups. |

| Aromatic-H (H3) | ~6.60 | Doublet | 1H | Ortho to the amino group. |

| CH(OH) | ~5.80 | Singlet | 1H | The benzylic proton, deshielded by both the phenyl ring and the hydroxyl group. |

| NH₂ | ~3.70 | Broad Singlet | 2H | Exchangeable protons of the primary amine. Position is concentration-dependent.[4] |

| OH | ~2.50 | Broad Singlet | 1H | Exchangeable proton of the alcohol. Position is concentration-dependent.[3] |

| CH₃ | ~2.25 | Singlet | 3H | Methyl group on the aromatic ring. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) The ¹³C spectrum confirms the carbon skeleton. We expect 12 distinct signals (some aromatic carbons may overlap) as the two phenyl rings are inequivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |

| Aromatic C (ipso-phenyl) | ~145 | Attached to the carbinol carbon. |

| Aromatic C (C2-amino) | ~144 | Attached to the amino group. |

| Aromatic C (unsubst. phenyl) | 129 - 126 | Phenyl ring carbons. |

| Aromatic C (substituted ring) | 130 - 115 | Carbons of the aminomethylphenyl ring. |

| CH(OH) | ~75 | The carbinol carbon, deshielded by the oxygen. |

| CH₃ | ~20 | The methyl group carbon. |

Trustworthiness: The true power of NMR comes from 2D correlation experiments.

-

COSY would show coupling between adjacent aromatic protons.

-

HSQC would definitively link each proton signal (Table 2) to its directly attached carbon signal (Table 3).

-

HMBC is the ultimate validation tool. It would show correlations between protons and carbons 2-3 bonds away. For example, the benzylic CH(OH) proton (δ ~5.80) should show correlations to the ipso-carbon of the unsubstituted phenyl ring and carbons C2, C6, and C1 of the substituted ring, locking the entire molecular assembly together.

Caption: Key HMBC correlations from the benzylic proton.

Single-Crystal X-ray Diffraction: The Absolute Proof

Expertise: While NMR provides an unparalleled view of the molecule's structure in solution, X-ray crystallography provides its precise, three-dimensional arrangement in the solid state.[5][6] It is the "gold standard" for structural determination, capable of resolving bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present or anomalous dispersion is used).

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-purity material from the NMR sample is dissolved in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol, acetone). Slow evaporation, slow cooling, or vapor diffusion is used to grow single crystals of sufficient size and quality.[7]

-

Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[7] The crystal is then irradiated with a monochromatic X-ray beam, and diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and refined using least-squares methods to generate a final model of the atomic positions.[8]

Trustworthiness: The quality of a crystal structure is self-reported through several key metrics.

-

R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 (5%) is considered excellent for small molecules.

-

Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

-

Residual Electron Density: Should be minimal, indicating that all atoms have been correctly placed in the model.

The resulting structure, with its precise atomic coordinates, provides the ultimate, unambiguous validation of the connectivity deduced from NMR and is the final arbiter in any structural debate.

Conclusion: A Symphony of Evidence

References

- BenchChem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives. BenchChem.

- National Center for Biotechnology Information. (n.d.). [Mass-spectrometric analysis of 2-aminobenzophenone derivatives and their metabolites]. CNGBdb.

- National Institute of Standards and Technology. (n.d.). 3-Aminobenzophenone. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-Aminobenzophenone(1137-41-3) IR Spectrum.

- ChemicalBook. (n.d.). 2-Aminobenzophenone(2835-77-0) IR Spectrum.

- ChemicalBook. (n.d.). 2-aminobenzophenone-2'-carboxylic acid(1147-43-9)ir1.

- National Center for Biotechnology Information. (n.d.). 2-Aminobenzophenone. PubChem.

- National Institute of Standards and Technology. (n.d.). 2-Aminobenzophenone. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Aminobenzophenone. NIST Chemistry WebBook.

- Biosynth. (n.d.). (2-Amino-5-methylphenyl)phenylmethanol.

- Córdova, A. et al. (n.d.). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis.

- Wiley-VCH GmbH. (n.d.). 2-Aminobenzophenone - Optional[MS (GC)] - Spectrum. SpectraBase.

- Tiekink, E. R. T., & Zukerman-Schpector, J. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2136.

- ChemicalBook. (n.d.). (2-AMINO-5-METHYL-PHENYL)-PHENYL-METHANOL.

- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange.

- LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.

- Wikipedia. (n.d.). X-ray crystallography.

- Arctom. (n.d.). This compound.

- Ramamoorthy, A. (2009). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(1), 263-270.

- LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (2-Amino-5-methylphenyl)(phenyl)methanol

This guide provides a comprehensive overview of the synthesis and characterization of (2-Amino-5-methylphenyl)(phenyl)methanol, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy and analytical techniques. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to not just replicate the synthesis but to adapt and troubleshoot as needed.

Introduction

This compound is a diarylmethanol derivative featuring a versatile chemical structure. The presence of a primary aromatic amine, a hydroxyl group, and a tolyl moiety makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents and functional materials. Its structural alerts suggest potential applications in areas such as the development of novel ligands for catalysis, and as a scaffold in the design of biologically active compounds. This guide will detail a robust and reliable synthetic route to this compound, starting from commercially available precursors, and will outline the necessary characterization techniques to verify its identity, purity, and structure.

Synthetic Strategy: A Multi-step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a multi-step process. A direct synthesis is often complicated by the presence of the reactive amino group, which can interfere with many of the standard reactions used to construct the diarylmethanol core. Therefore, a more strategic approach involving protection of the amine, construction of the benzophenone intermediate, and subsequent reduction is proposed. This strategy ensures high yields and minimizes the formation of side products.

The overall synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Part 1: Protection of the Amino Group

The initial and crucial step is the protection of the highly reactive amino group of 4-methylaniline. The presence of a free amine would lead to complexation with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation, deactivating the aromatic ring towards electrophilic substitution. Acetylation is a simple and effective method for amine protection.

Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 50 mL of glacial acetic acid.

-

Reagent Addition: Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The N-(4-methylphenyl)acetamide will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford pure N-(4-methylphenyl)acetamide.

Part 2: Friedel-Crafts Acylation

With the amino group protected, the next step is the introduction of the benzoyl group onto the aromatic ring via a Friedel-Crafts acylation. This reaction forms the key benzophenone intermediate. The acylation is directed ortho to the activating acetamido group.

Experimental Protocol: Synthesis of N-(2-benzoyl-4-methylphenyl)acetamide

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 14.9 g (0.1 mol) of N-(4-methylphenyl)acetamide in 100 mL of anhydrous dichloromethane.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add 29.3 g (0.22 mol) of anhydrous aluminum chloride in portions.

-

Reagent Addition: Once the addition of the catalyst is complete, add 14.1 g (0.1 mol) of benzoyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 100 mL of 6 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Part 3: Deprotection of the Amino Group

The protecting acetyl group is now removed by acid hydrolysis to reveal the free amino group of the benzophenone intermediate.

Experimental Protocol: Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanone

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified N-(2-benzoyl-4-methylphenyl)acetamide in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for 6 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure (2-Amino-5-methylphenyl)(phenyl)methanone.

Part 4: Reduction of the Ketone

The final step is the reduction of the carbonyl group of the benzophenone intermediate to the corresponding secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[1][2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 21.1 g (0.1 mol) of (2-Amino-5-methylphenyl)(phenyl)methanone in 100 mL of methanol.

-

Reagent Addition: Cool the solution in an ice bath and add 4.5 g (0.12 mol) of sodium borohydride in small portions over 30 minutes.

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methine proton of the C-OH group, the hydroxyl proton, and the amine protons. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns (multiplicity) will provide information about neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Note: Specific chemical shifts and coupling constants can be found by referencing the SpectraBase database for (2-Amino-5-methyl-phenyl)methanol.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

Note: A reference FTIR spectrum can be found on SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio of the resulting ions is measured.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (213.28). The fragmentation pattern will provide further structural information.

Conclusion

This guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of this compound. By employing a protection-acylation-deprotection-reduction strategy, the target molecule can be obtained in good yield and high purity. The outlined characterization techniques, including NMR, IR, and mass spectrometry, provide a robust framework for verifying the structure and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and successful synthesis of this important chemical building block.

References

-

(2-Amino-5-methyl-phenyl)methanol. SpectraBase. [Link]

-

Reduction of Benzophenone with Sodium Borohydride. Zenodo. [Link]

- Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.

Sources

A Theoretical and Practical Guide to 2-Amino-5-methyl-benzhydrol: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive theoretical and practical overview of 2-Amino-5-methyl-benzhydrol. Due to the limited availability of published data on this specific compound, this document leverages established principles of organic chemistry and data from structurally related analogs to project its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in research and drug development.

Introduction: Unveiling a Novel Benzhydrol Derivative

The benzhydrol moiety is a core structural feature in a multitude of pharmacologically active compounds, valued for its unique steric and electronic properties that facilitate interactions with biological targets. The introduction of an amino and a methyl group onto one of the phenyl rings, as in 2-Amino-5-methyl-benzhydrol, is anticipated to significantly modulate its chemical behavior and biological activity. The amino group, a potent electron-donating group, and the methyl group, a weak electron-donating and lipophilic group, are expected to influence the molecule's reactivity, solubility, and receptor-binding affinity. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel compound.

Projected Physicochemical Properties

The physical and chemical properties of 2-Amino-5-methyl-benzhydrol are projected based on the known properties of 2-methylbenzhydrol and other related substituted aromatic compounds.

Table 1: Projected Physicochemical Properties of 2-Amino-5-methyl-benzhydrol

| Property | Projected Value/Information | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₁₅NO | Based on the chemical structure. |

| Molecular Weight | 213.28 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a crystalline solid at room temperature. | Benzhydrol and its simple derivatives are typically solids.[2][3][4] |

| Melting Point | Estimated to be in the range of 90-110 °C. | The melting point of 2-methylbenzhydrol is 88-89 °C.[2] The introduction of an amino group can either increase or decrease the melting point depending on intermolecular hydrogen bonding and crystal packing. |

| Boiling Point | > 300 °C (with potential decomposition). | The boiling point of 2-methylbenzhydrol is 323 °C.[3][4] The amino group may increase the boiling point due to hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The benzhydrol core is hydrophobic, but the amino and hydroxyl groups will impart some polarity and allow for solubility in polar organic solvents. |

| pKa | The amino group is expected to have a pKa around 4-5, typical for anilines. The hydroxyl group will have a pKa around 16-18. | Standard pKa values for anilines and alcohols. |

Proposed Synthesis and Mechanism

A plausible and efficient synthetic route to 2-Amino-5-methyl-benzhydrol involves the reduction of the corresponding benzophenone precursor, 2-Amino-5-methylbenzophenone.[1] This approach is a standard and high-yielding method for the preparation of benzhydrols.

Diagram 1: Proposed Synthesis of 2-Amino-5-methyl-benzhydrol

Caption: Proposed synthetic pathway for 2-Amino-5-methyl-benzhydrol via reduction of 2-Amino-5-methylbenzophenone.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-benzhydrol

Materials:

-

2-Amino-5-methylbenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Dichloromethane (or Ethyl acetate)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Amino-5-methylbenzophenone (1 equivalent) in methanol (20 mL per gram of benzophenone). Stir the solution at room temperature until all the solid has dissolved.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality: The slow addition of NaBH₄ controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (or ethyl acetate) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-Amino-5-methyl-benzhydrol can be further purified by recrystallization or column chromatography.

Projected Reactivity and Chemical Behavior

The chemical reactivity of 2-Amino-5-methyl-benzhydrol will be dictated by its three key functional groups: the secondary alcohol (benzhydrol), the aromatic amine, and the substituted benzene ring.

Diagram 2: Reactivity Map of 2-Amino-5-methyl-benzhydrol

Caption: A diagram illustrating the potential reaction sites on 2-Amino-5-methyl-benzhydrol.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo esterification with carboxylic acids or acid chlorides, and etherification, for instance, in a Williamson ether synthesis. Oxidation of the hydroxyl group would regenerate the parent benzophenone.

-

Reactions of the Amino Group: The primary aromatic amine is nucleophilic and can be readily acylated to form amides, alkylated, or undergo diazotization followed by various Sandmeyer-type reactions.

-

Reactions of the Aromatic Ring: The presence of a strong activating amino group and a weakly activating methyl group makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of these groups will favor substitution at the positions ortho and para to the amino group.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2-Amino-5-methyl-benzhydrol are yet to be explored, its structural motifs suggest several promising avenues for research:

-

Pharmaceutical Scaffolding: The benzhydrol core is present in many antihistamines, anticholinergics, and CNS-active drugs. The amino and methyl substitutions on this scaffold could be leveraged to develop novel analogs with improved potency, selectivity, or pharmacokinetic profiles.

-

Ligand Synthesis in Coordination Chemistry: The amino group can act as a coordination site for metal ions, making this molecule a potential ligand for the synthesis of novel metal complexes with catalytic or material science applications.[5]

-

Intermediate in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, utilizing the reactivity of its hydroxyl and amino groups.

Safety and Handling

No specific toxicity data is available for 2-Amino-5-methyl-benzhydrol. However, based on related compounds, it should be handled with care in a well-ventilated laboratory.[6][7] Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Amino-5-methyl-benzhydrol represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This guide provides a robust theoretical framework for its properties and synthesis, offering a solid starting point for researchers to begin practical investigations. The proposed synthetic protocol is based on reliable and well-established chemical transformations, ensuring a high probability of success. Further experimental validation of the properties and reactivity outlined herein will be crucial in unlocking the full potential of this novel benzhydrol derivative.

References

-

PubChem. 2-Amino-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-5-methylthiazole. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-5-methylbenzene-1-thiol. National Center for Biotechnology Information. [Link]

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

-

CAS Common Chemistry. 2-Methylbenzhydrol. [Link]

-

PubChem. 2-Amino-5-methylbenzophenone. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-AMino-5-chloro-α-Methyl-benzhydrol. [Link]

-

National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

Sources

- 1. 2-Amino-5-methylbenzophenone | C14H13NO | CID 87335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-Methylbenzhydrol | 5472-13-9 [amp.chemicalbook.com]

- 4. 2-Methylbenzhydrol | 5472-13-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

solubility of (2-Amino-5-methylphenyl)(phenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (2-Amino-5-methylphenyl)(phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document focuses on delivering a robust scientific and methodological approach. It equips researchers with the foundational knowledge of the compound's physicochemical properties, a detailed, field-proven experimental protocol for accurate solubility determination, and the principles for interpreting the resulting data. This guide is designed to be a self-validating system, ensuring that the methodologies described can be implemented with confidence to generate reliable and reproducible results.

Introduction: Understanding the Molecule

This compound (CAS No. 156261-32-4) is a substituted benzhydrol derivative.[1][2][3] Its structure, featuring an amino group, a hydroxyl group, and both phenyl and tolyl rings, imparts a unique combination of polarity and lipophilicity.[2][3] An understanding of these characteristics is fundamental to predicting and experimentally determining its solubility in various organic solvents. Benzhydrols, as a class, are significant precursors in the synthesis of various pharmaceuticals.[4]

A thorough grasp of a compound's solubility is a critical first step in formulation development, ensuring the active pharmaceutical ingredient (API) can be delivered effectively.[5] Poor solubility is a common hurdle in drug development, making early and accurate characterization essential.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156261-32-4 | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1] |

| Melting Point | 107 °C (in ethanol) | [1] |

| Predicted pKa | 13.67 ± 0.20 | [1] |

| Appearance | Fine Crystalline Powder | [7] (for similar compound) |

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (amino and hydroxyl groups) alongside significant non-polar surface area from the aromatic rings suggests a complex solubility profile. The molecule's ability to engage in hydrogen bonding will favor solubility in polar protic solvents, while its aromatic character will contribute to solubility in non-polar and polar aprotic solvents.

The Science of Solubility: A Mechanistic Overview

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be good solvents.

-

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative oxygen and nitrogen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

-

Van der Waals Forces (London Dispersion Forces): The phenyl and tolyl rings provide a large non-polar surface area, leading to significant van der Waals interactions. Aromatic and non-polar solvents will interact favorably through these forces.

The interplay of these forces will determine the extent to which the solute-solute and solvent-solvent interactions are overcome to form new solute-solvent interactions.

Experimental Determination of Solubility: The Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Proposed Solvents for Screening

A careful selection of solvents with varying polarities and hydrogen bonding capabilities is crucial for a comprehensive solubility screen.[5]

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Alcohols (Polar, Protic) | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the amino and hydroxyl groups. |

| Ketones (Polar, Aprotic) | Acetone, Methyl Ethyl Ketone | Can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |

| Esters (Polar, Aprotic) | Ethyl Acetate | Similar to ketones, with moderate polarity. |

| Ethers (Weakly Polar) | Diethyl Ether, Tetrahydrofuran (THF) | Can act as hydrogen bond acceptors. |

| Aromatic Hydrocarbons | Toluene, Xylene | Can interact with the phenyl and tolyl rings via π-π stacking and van der Waals forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Offer a different polarity profile and can interact via dipole-dipole forces. |

| Amides (Polar, Aprotic) | Dimethylformamide (DMF) | Strong hydrogen bond acceptors and highly polar. |

| Sulfoxides (Polar, Aprotic) | Dimethyl Sulfoxide (DMSO) | A very strong organic solvent capable of dissolving a wide range of compounds.[6] |

Step-by-Step Experimental Protocol

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Stoppered flasks or vials

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath set to 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a different organic solvent. "Excess" is crucial to ensure a saturated solution is formed.[8]

-

Equilibration: Place the flasks in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may be longer for poorly soluble compounds.[8][9]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.[8] Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. HPLC is preferred over spectrophotometry as it can distinguish the analyte from any impurities or degradation products.[8]

Diagram of the Experimental Workflow

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Data Analysis and Interpretation

The solubility should be reported in units of mg/mL or mol/L. The results from the HPLC analysis will provide the concentration of the diluted sample. This must be back-calculated to determine the concentration of the original, undiluted saturated solution.

Example Calculation:

-

Concentration from HPLC = 50 µg/mL

-

Dilution factor = 100

-

Solubility = 50 µg/mL * 100 = 5000 µg/mL = 5 mg/mL

The collected data should be tabulated for easy comparison across the different solvents.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| Methanol | [Insert experimental value] |

| Ethanol | [Insert experimental value] |

| Acetone | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] |

| Toluene | [Insert experimental value] |

| Dichloromethane | [Insert experimental value] |

| Dimethyl Sulfoxide (DMSO) | [Insert experimental value] |

This data will provide a clear picture of the compound's solubility profile, enabling informed decisions for subsequent formulation and process development activities.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The organic solvents used in this protocol also have their own specific hazards, and their SDSs should be consulted prior to use.[10][11]

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a systematic and scientifically sound approach to its determination is readily achievable. By understanding the physicochemical properties of the molecule and applying the robust saturation shake-flask method, researchers can generate the critical data necessary for advancing their research and development programs. This guide provides the necessary framework and detailed protocols to ensure the generation of accurate, reliable, and reproducible solubility data, forming a cornerstone for successful formulation and drug development.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0). Cheméo. [Link]

-

4-Aminobenzophenone | C13H11NO | CID 14346. PubChem. [Link]

-

2-Aminobenzophenone. NIST WebBook. [Link]

-

2-Amino-5-methylphenol | C7H9NO | CID 76082. PubChem. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

(2-Methylphenyl)(phenyl)methanol. PMC - NIH. [Link]

Sources

- 1. (2-AMINO-5-METHYL-PHENYL)-PHENYL-METHANOL | 156261-32-4 [amp.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 156261-32-4 | this compound - AiFChem [aifchem.com]

- 4. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. 2-Aminobenzophenone | 2835-77-0 [chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. methanex.com [methanex.com]

theoretical studies of (2-Amino-5-methylphenyl)(phenyl)methanol

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of (2-Amino-5-methylphenyl)(phenyl)methanol

This guide provides a comprehensive theoretical and spectroscopic framework for the investigation of this compound, a substituted benzhydrol with potential applications in medicinal chemistry and materials science. Given the limited direct research on this specific molecule, this document outlines a robust, multi-faceted research program based on established methodologies for analogous compounds. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel aromatic amino alcohols.

Introduction: The Significance of Substituted Benzhydrols

Substituted benzhydrols are a class of compounds that feature a diarylmethanol core. This structural motif is present in a wide array of pharmacologically active molecules and functional materials. The presence of both aromatic rings and a hydroxyl group allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. The introduction of an amino group, as in this compound, is of particular interest as it can significantly influence the molecule's electronic properties, basicity, and hydrogen bonding capabilities, potentially leading to novel therapeutic agents or specialized chemical intermediates. The strategic placement of a methyl group further allows for the fine-tuning of its steric and electronic profile.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved via the reduction of the corresponding benzophenone precursor. This well-established method offers high yields and is amenable to a variety of substituted benzophenones.[1][2]

Protocol: Synthesis via Reduction of (2-Amino-5-methylphenyl)(phenyl)methanone

-

Starting Material: (2-Amino-5-methylphenyl)(phenyl)methanone.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Solvent: A protic solvent such as methanol or ethanol is typically used.

-

Procedure: a. Dissolve (2-Amino-5-methylphenyl)(phenyl)methanone in methanol at room temperature. b. Slowly add sodium borohydride to the solution in portions. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of water. e. Extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthesis of this compound.

Spectroscopic and Structural Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic and crystallographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The expected chemical shifts and coupling constants can be predicted and then compared with experimental data.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons (m, ~6.5-7.5 ppm) | Aromatic carbons (~115-150 ppm) |

| Methine proton (-CH(OH)-) (s, ~5.5-6.0 ppm) | Methine carbon (-CH(OH)-) (~70-80 ppm) |

| Amino protons (-NH₂) (br s, ~3.5-4.5 ppm) | Methyl carbon (-CH₃) (~20-25 ppm) |

| Methyl protons (-CH₃) (s, ~2.2-2.4 ppm) | |

| Hydroxyl proton (-OH) (br s, variable) |

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (sharp) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. For a related compound, (2-Methylphenyl)(phenyl)methanol, the two benzene rings are nearly orthogonal.[3] A similar conformation might be expected for the title compound, influenced by the intramolecular hydrogen bonding between the amino and hydroxyl groups.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[4]

DFT-Based Geometry Optimization and Vibrational Analysis

Protocol: DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: The B3LYP hybrid functional is a widely used and reliable method for organic molecules.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.[7][8]

-

Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization to find the lowest energy conformation of the molecule. c. Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated vibrational frequencies can be compared with the experimental IR data for validation.

Caption: Workflow for DFT-based geometry optimization and vibrational analysis.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[6] For a related N-(2-amino-5-methylphenyl) derivative, the calculated HOMO-LUMO gap was 5.0452 eV.[5][6]

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule.[2] For this compound, the MEP map is expected to show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydroxyl and amino hydrogens, indicating their electrophilic character.

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[9][10] Given the structural features of this compound, it could be a candidate for binding to a variety of biological targets. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the aromatic rings can engage in hydrophobic and π-π interactions.

Protocol: Molecular Docking Study

-

Target Selection: Based on the desired therapeutic application, a relevant protein target is selected (e.g., a kinase, receptor, or enzyme).

-

Ligand and Protein Preparation: The 3D structure of this compound (obtained from DFT optimization) and the target protein (from the Protein Data Bank) are prepared by adding hydrogens, assigning charges, and defining the binding site.

-

Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[10]

-

Analysis of Results: The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) and to estimate the binding affinity (docking score).

Caption: A typical workflow for a molecular docking study.

The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound for drug discovery.

Conclusion

References

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (2-Amino-5-methyl-phenyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Amino-3,5-dimethylphenyl)methanol. PubChem. Retrieved from [Link]

-

StackExchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. Retrieved from [Link]

-

International Union of Crystallography. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methoxy-5-methylphenyl)(phenyl)methanol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The yields of the substituted benzhydrols 7 utilising the methodology above. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Theoretical Study of the Kinetics of the Gas-Phase Reaction Between Phenyl and Amino Radicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. Retrieved from [Link]

-

Arctom. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of DPH from benzhydrol. Retrieved from [Link]

-

ResearchGate. (2020). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). Retrieved from [Link]

-

Central Asian Journal of Theoretical and Applied Sciences. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, crystal structure, biological evaluation, docking study, and DFT calculations of 1-amidoalkyl-2-naphthol derivative. Retrieved from [Link]

-

ResearchGate. (2022). Molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P (2QEX). Retrieved from [Link]

-

Sci-Hub. (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study of the Kinetics of the Gas-Phase Reaction between Phenyl and Amino Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sci-hub.box [sci-hub.box]

- 9. cajotas.casjournal.org [cajotas.casjournal.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanol: Synthesis, Characterization, and Potential Applications

Introduction

(2-Amino-5-methylphenyl)(phenyl)methanol is a substituted diarylmethanol, a class of compounds also known as benzhydrols.[1] While the specific discovery and detailed history of this particular molecule are not extensively documented in readily available literature, its structural motifs—the aminobenzhydrol core—are of significant interest in the fields of medicinal chemistry and materials science. Compounds of this nature serve as versatile synthetic intermediates, primarily due to the presence of three key functional groups: a secondary alcohol, a primary aromatic amine, and a substituted phenyl ring. This trifecta of reactivity allows for a diverse range of subsequent chemical transformations, making it a valuable building block for more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, spectroscopic characterization, and potential applications. The methodologies described are grounded in established principles of organic chemistry, drawing parallels from the synthesis of structurally related compounds.

Synthetic Pathways

The synthesis of this compound is most logically approached via a two-step sequence: first, the formation of the precursor ketone, 2-amino-5-methylbenzophenone, followed by the selective reduction of the carbonyl group to the corresponding secondary alcohol.

Part 1: Synthesis of the Keystone Intermediate: 2-Amino-5-methylbenzophenone

The synthesis of 2-aminobenzophenone derivatives is a well-established area of organic chemistry, often driven by their utility as precursors to pharmacologically active compounds like 1,4-benzodiazepines.[2] Several classical and modern methods can be adapted for the preparation of 2-amino-5-methylbenzophenone.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings.[3][4] In this context, it would involve the reaction of p-toluidine (4-methylaniline) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The primary challenge in this direct approach is the propensity of the amine functional group in p-toluidine to complex with the Lewis acid catalyst. This interaction deactivates the aromatic ring towards electrophilic substitution.[5] To circumvent this, the amino group must first be protected. Acetylation to form p-acetotoluidide is a common and effective strategy. The acetyl group is deactivating but ortho-, para-directing. The subsequent Friedel-Crafts acylation with benzoyl chloride would then proceed, followed by deprotection of the amine under acidic or basic conditions to yield the desired 2-amino-5-methylbenzophenone.

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: Benzoyl chloride reacts with the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the protected p-toluidine attacks the acylium ion.

-

Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring.

-

Deprotection: The protecting group is removed to reveal the primary amine.

Caption: Workflow for the synthesis of 2-amino-5-methylbenzophenone via Friedel-Crafts acylation.

An alternative and often high-yielding approach involves the use of an organometallic reagent, specifically a Grignard reagent.[6][7] This pathway would entail the reaction of a Grignard reagent derived from bromobenzene (phenylmagnesium bromide) with a suitable 4-methyl-2-aminobenzonitrile derivative.

The nitrile group is susceptible to nucleophilic attack by the Grignard reagent, which, after an acidic workup, hydrolyzes to a ketone. Similar to the Friedel-Crafts route, protection of the amine is often necessary to prevent it from reacting with the highly basic Grignard reagent.[8]

Mechanism of Grignard Reaction with a Nitrile:

-

Formation of the Grignard Reagent: Magnesium metal reacts with bromobenzene in an anhydrous ether solvent to form phenylmagnesium bromide.

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in the protected 2-aminobenzonitrile derivative.

-

Hydrolysis: Acidic workup hydrolyzes the intermediate imine to the corresponding ketone.

-

Deprotection: The protecting group is removed to yield the final product.

Caption: Synthesis of 2-amino-5-methylbenzophenone using a Grignard reaction.

Part 2: Reduction of 2-Amino-5-methylbenzophenone

The reduction of the carbonyl group in 2-amino-5-methylbenzophenone to a secondary alcohol yields the target molecule, this compound. Several reducing agents are suitable for this transformation, with the choice often depending on factors like selectivity, safety, and scale.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[9][10] It is generally unreactive towards other functional groups like esters and amides, which makes it a safe and reliable choice for this synthesis. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 2-amino-5-methylbenzophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

-

Quenching: Slowly add water to quench the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄.[12][13] It readily reduces ketones to secondary alcohols. However, LAH is highly reactive and reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions, typically in a solvent like diethyl ether or tetrahydrofuran (THF).

Causality behind Experimental Choices: The choice between NaBH₄ and LiAlH₄ is dictated by the desired selectivity and safety considerations. For the reduction of a simple ketone without other reducible functional groups in the molecule, the milder and safer NaBH₄ is generally preferred.[14] LiAlH₄ would be the reagent of choice if other functional groups, such as esters or amides, also needed to be reduced in the same synthetic step.[12]

Catalytic hydrogenation is another effective method for the reduction of ketones.[15] This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[16] This method is often considered a "green" alternative as it avoids the use of stoichiometric metal hydride reagents. The reaction conditions (pressure, temperature, and catalyst choice) can be tuned to achieve high selectivity. For instance, certain catalysts can selectively reduce the ketone in the presence of other reducible groups.[17]

Caption: General scheme for the reduction of the precursor ketone to the target alcohol.

Spectroscopic Data Presentation

The structural confirmation of this compound relies on various spectroscopic techniques. The following table summarizes the expected and reported spectral data.[18]

| Spectroscopic Data | This compound |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group, a broad singlet for the amine protons, a singlet for the hydroxyl proton, and a singlet for the benzylic proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the benzylic carbon bearing the hydroxyl group. |

| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (broad), N-H stretching (two bands for primary amine), C-H aromatic and aliphatic stretching, and C-O stretching. |

| Raman | Corresponding vibrational modes. |

Potential Applications and Future Directions

While specific applications for this compound are not widely reported, its structural features suggest its potential as a valuable intermediate in several areas of research and development:

-

Pharmaceutical Synthesis: The aminobenzhydrol scaffold is present in a number of biologically active molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the hydroxyl group can be esterified or etherified. This allows for the rapid generation of a library of compounds for screening in drug discovery programs. For instance, related aminophenyl derivatives have been investigated as inhibitors of enzymes like Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia.[19]

-

Ligand Development: The amino and hydroxyl groups can act as coordination sites for metal ions, suggesting its potential use in the synthesis of novel ligands for catalysis or materials science applications.

-

Polymer Chemistry: The bifunctional nature of the molecule (amine and alcohol) allows it to be used as a monomer or a chain-terminating agent in polymerization reactions.

Conclusion

This compound, while not a widely commercialized compound, represents a synthetically accessible and versatile building block. Its preparation, logically achieved through the synthesis and subsequent reduction of 2-amino-5-methylbenzophenone, utilizes fundamental and robust organic reactions. The presence of multiple reactive sites on the molecule opens up numerous possibilities for its use in the synthesis of more complex and potentially functional molecules, particularly in the realm of medicinal chemistry. Further research into the derivatization and biological evaluation of this compound and its analogs could lead to the discovery of novel therapeutic agents or materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Online] Available at: [Link]

-

SpectraBase. (2-Amino-5-methyl-phenyl)methanol. [Online] Available at: [Link]

- Google Patents. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

-

Organic Syntheses. benzohydrol. [Online] Available at: [Link]

- Google Patents. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

-

Patsnap Eureka. Method for synthesizing benzhydrol by carrying out catalytic hydrogenation on benzophenone. [Online] Available at: [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. [Online] Available at: [Link]

-

Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Online] Available at: [Link]

-

Grignard Reaction. Grignard Synthesis of Triphenylmethanol. [Online] Available at: [Link]

- Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Online] Available at: [Link]

-

TÜBİTAK Academic Journals. A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation. [Online] Available at: [Link]

-